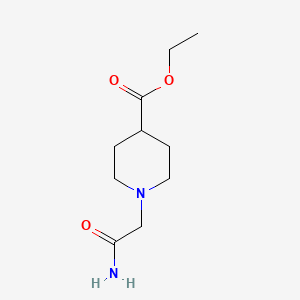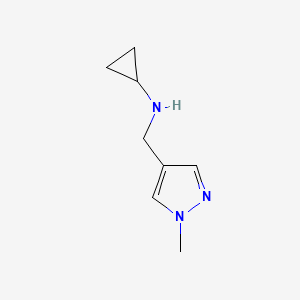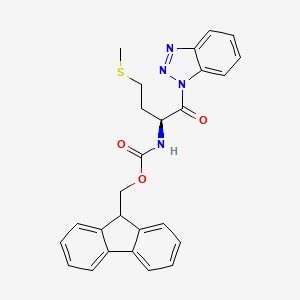![molecular formula C16H21N3O4 B1328818 [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-91-3](/img/structure/B1328818.png)
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a product for proteomics research . It has a molecular formula of C16H21N3O4 and a molecular weight of 319.36 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N)C1CCN(CC(O)=O)CC1 . This indicates that the compound contains a piperidine ring with an amide and a carboxylic acid group. Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.36 . The empirical formula is C16H21N3O4 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Impurity Analysis in Pharmaceuticals
- Identification of Impurities : This compound was identified as one of the novel impurities in Repaglinide, an anti-diabetic drug. The impurities were detected, isolated, and their chemical structures characterized through various methods like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) and spectral analysis (Kancherla et al., 2018).
Synthesis and Characterization
- Mannich Base Synthesis : This compound is involved in the synthesis of Mannich bases with pyrazolone moiety, demonstrating its utility in creating novel chemical entities (Naik et al., 2013).
- Efficient Synthesis Methods : Studies have developed efficient synthesis processes for compounds structurally related to this chemical, illustrating the advancements in chemical synthesis techniques (Vaid et al., 2013).
Antimicrobial Activity
- Antimicrobial Potential : Some derivatives of this compound were synthesized and evaluated for their antibacterial and antifungal activities, indicating its relevance in the development of new antimicrobial agents (Vankadari et al., 2013).
Chemical Stability Studies
- Stability Analysis : Research has been conducted to study the stability of this compound under stressful conditions, providing insights into its durability and potential shelf-life in pharmaceutical formulations (Gendugov et al., 2021).
Drug Development
- CCR2 Antagonist Synthesis : The compound has been used in the synthesis of a deuterium-labeled CCR2 antagonist, indicating its role in the development of therapeutic agents (Lin et al., 2022).
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperazines, a class of compounds related to piperidines, inhibit microtubule synthesis by a unique mechanism .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological applications .
Pharmacokinetics
The molecular weight of the compound is 31936 , which could influence its bioavailability.
Result of Action
Some piperidine derivatives have shown inhibitory effects on certain enzymes .
properties
IUPAC Name |
2-(N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(23)12-6-8-18(9-7-12)14(20)10-19(11-15(21)22)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,17,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCSOVTCGLKRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)











